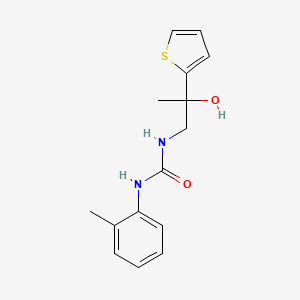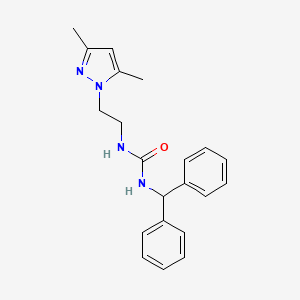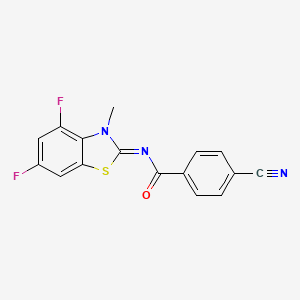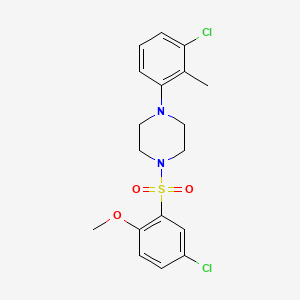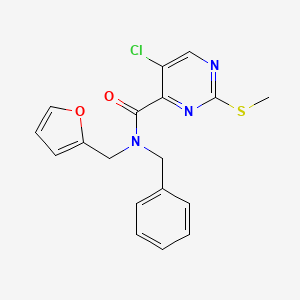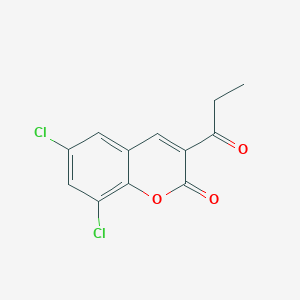
6,8-dichloro-3-propionyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dichloro-3-propionyl-2H-chromen-2-one, also known as DPC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biochemistry.
Aplicaciones Científicas De Investigación
Synthetic Strategies and Chemical Modifications
A variety of synthetic strategies and chemical modifications have been explored to create derivatives and analogues of chromen-2-one compounds, highlighting their versatility in chemical synthesis. For example, Xiang and Yang developed a facile and efficient synthetic strategy to create 3-((trifluoromethyl)thio)-4H-chromen-4-one, showcasing the ability to generate active electrophilic trifluoromethylthio species under mild conditions (H. Xiang & Chunhao Yang, 2014). Similarly, Alonzi et al. demonstrated the use of polystyrene-supported TBD catalysts in the Michael addition for the synthesis of Warfarin and its analogues, including 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one, highlighting the application of chromen-2-one derivatives in synthesizing pharmacologically important compounds (Matteo Alonzi et al., 2014).
Biological Activity and Material Science Applications
The synthesis and characterization of novel chromen-2-one derivatives have also been explored for their potential biological activities. For instance, El Azab, Youssef, and Amin synthesized novel 2H-chromene derivatives bearing phenylthiazolidinones and assessed their antimicrobial activity, demonstrating the potential of these compounds in addressing different classes of bacteria and fungi (I. H. El Azab, M. Youssef, & M. A. Amin, 2014). Similarly, the work by Sert et al. involved structural and electronic analyses of novel hybrid compounds containing pyrazole and coumarin cores, providing insights into their electronic, thermodynamic, and non-linear optical properties, which could have applications in material science (Y. Sert et al., 2018).
Green Chemistry and Sustainable Synthesis
Research has also focused on developing green and sustainable synthetic methods for chromen-2-one derivatives. He et al. described a catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes in aqueous media under microwave irradiation, illustrating an environmentally friendly approach to synthesizing these compounds (Yan He et al., 2012). This aligns with the growing emphasis on green chemistry principles in chemical synthesis.
Propiedades
IUPAC Name |
6,8-dichloro-3-propanoylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c1-2-10(15)8-4-6-3-7(13)5-9(14)11(6)17-12(8)16/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEWOLWUJSEFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-propionyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2877170.png)
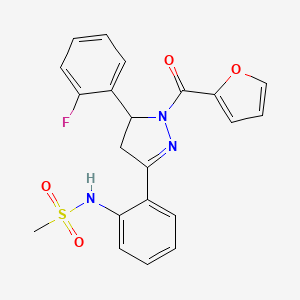
![N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2877175.png)
![3-(4-chlorophenyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2877177.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B2877178.png)
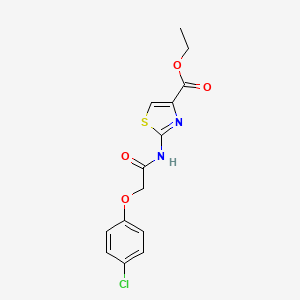
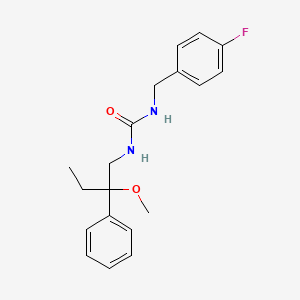
![10-(4-Ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2877183.png)
